

# An In-depth Technical Guide to N-(2-Methyl-5-nitrophenyl)acetamide

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## Compound of Interest

Compound Name:	<i>N</i> -(2-Methyl-5-nitrophenyl)acetamide
Cat. No.:	B181037

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **N-(2-Methyl-5-nitrophenyl)acetamide**, including its nomenclature, physicochemical properties, a detailed synthesis protocol, and a discussion of potential metabolic pathways. This document is intended to serve as a valuable resource for professionals in chemical research and drug development.

## Chemical Identity and Properties

The compound of interest is systematically named **N-(2-Methyl-5-nitrophenyl)acetamide** according to IUPAC nomenclature. It is also known by several synonyms, which are listed in the table below.

Table 1: Synonyms and Chemical Identifiers

Synonym	Identifier Type	Value
2'-Methyl-5'-nitroacetanilide	Common Name	
2-Acetamido-4-nitrotoluene	Common Name	
Acetamide, N-(2-methyl-5-nitrophenyl)-	CAS Index Name	
5'-Nitro-o-acetotoluidide	Common Name	
NSC 33950	Registry Number	
EINECS 220-727-9	Registry Number	
CAS Number	Registry Number	2879-79-0

A summary of the key physicochemical properties of **N-(2-Methyl-5-nitrophenyl)acetamide** is provided in Table 2. These properties are crucial for understanding its behavior in various experimental and biological systems.

Table 2: Physicochemical Properties of **N-(2-Methyl-5-nitrophenyl)acetamide**

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub>
Molecular Weight	194.19 g/mol
Melting Point	150-151 °C
Boiling Point (Predicted)	374.4 ± 30.0 °C
Density (Predicted)	1.289 ± 0.06 g/cm <sup>3</sup>
pKa (Predicted)	14.21 ± 0.70

## Experimental Protocols

A detailed, two-step experimental protocol for the synthesis of **N-(2-Methyl-5-nitrophenyl)acetamide** is outlined below. The process involves the nitration of o-toluidine to produce the intermediate 2-methyl-5-nitroaniline, followed by its acetylation.

## Step 1: Synthesis of 2-Methyl-5-nitroaniline

### Materials:

- o-Toluidine
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Concentrated Nitric Acid ( $\text{HNO}_3$ )
- Sodium Hydroxide ( $\text{NaOH}$ ) solution
- Ice
- Ethanol (for recrystallization)

### Procedure:

- In a reaction vessel equipped with a stirrer and placed in an ice-salt bath, cool concentrated sulfuric acid.
- Slowly add o-toluidine dropwise to the cooled sulfuric acid with vigorous stirring, ensuring the temperature is maintained below 10°C.
- Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
- Add the nitrating mixture dropwise to the o-toluidine solution over approximately 2 hours, maintaining the reaction temperature below 10°C.
- After the addition is complete, continue stirring for an additional hour at the same temperature.
- Pour the reaction mixture onto crushed ice.
- Carefully neutralize the acidic solution with a sodium hydroxide solution until a precipitate forms.
- Collect the orange precipitate of crude 2-methyl-5-nitroaniline by filtration.

- Wash the precipitate thoroughly with water.
- The crude product can be purified by recrystallization from ethanol.

## Step 2: Synthesis of **N-(2-Methyl-5-nitrophenyl)acetamide**

### Materials:

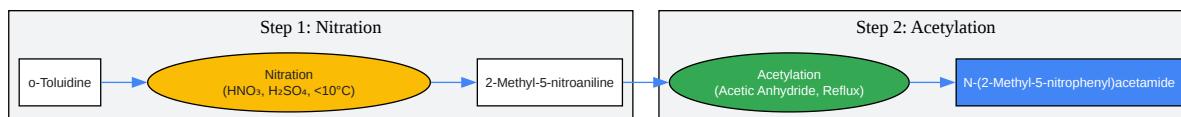
- 2-Methyl-5-nitroaniline (from Step 1)
- Acetic Anhydride
- Glacial Acetic Acid (optional, as solvent)
- Cold water

### Procedure:

- Dissolve the purified 2-methyl-5-nitroaniline in a suitable solvent such as glacial acetic acid in a reaction flask.
- Add acetic anhydride to the solution.
- Heat the mixture under reflux for a sufficient period to allow for the completion of the acetylation reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Pour the cooled reaction mixture into cold water to precipitate the **N-(2-Methyl-5-nitrophenyl)acetamide** product.
- Collect the solid product by filtration.
- Wash the product with water to remove any remaining acid and anhydride.
- Dry the purified **N-(2-Methyl-5-nitrophenyl)acetamide**.

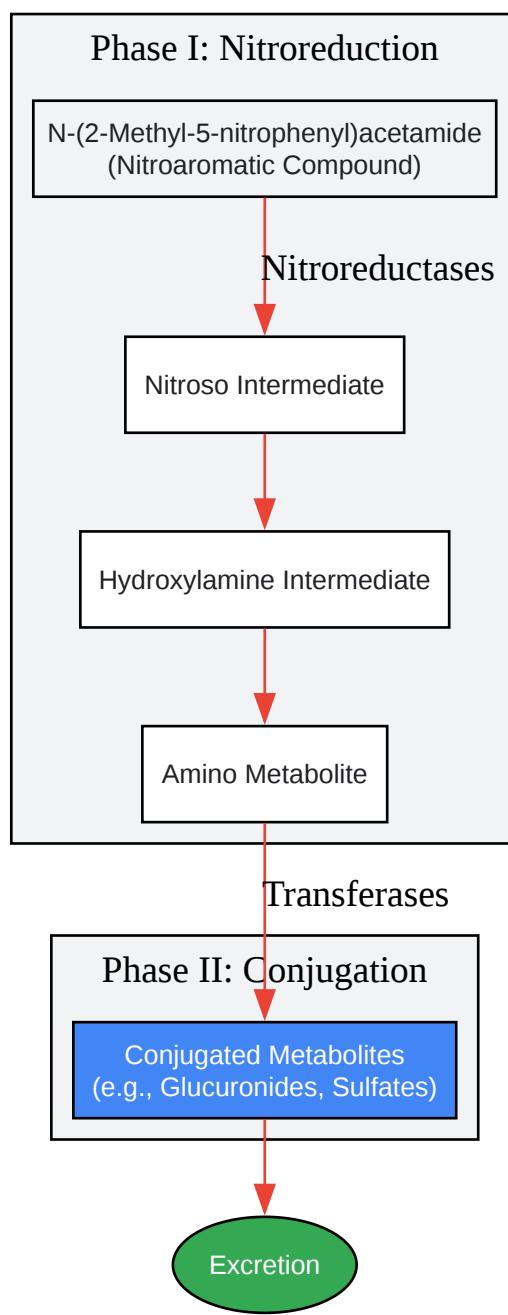
## Visualized Workflows

While specific signaling pathways for **N-(2-Methyl-5-nitrophenyl)acetamide** are not documented in the current scientific literature, the following diagrams illustrate the synthesis workflow and a generalized metabolic pathway for nitroaromatic compounds.



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Caption: Synthesis workflow for **N-(2-Methyl-5-nitrophenyl)acetamide**.

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Caption: Generalized metabolic pathway for nitroaromatic compounds.

## Biological Activity and Signaling Pathways

Extensive literature searches did not yield specific information regarding the biological activities or associated signaling pathways of **N-(2-Methyl-5-nitrophenyl)acetamide**. However, the metabolism of nitroaromatic compounds, in general, involves the reduction of the nitro group by

various nitroreductases. This metabolic activation can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine derivatives, which can subsequently interact with cellular macromolecules. The resulting amino metabolites often undergo Phase II conjugation reactions to facilitate their excretion. The potential for such metabolic activation is an important consideration in the toxicological and pharmacological assessment of this compound.

**Disclaimer:** This document is intended for informational purposes for a technical audience and does not constitute medical or safety advice. All chemical handling should be performed by trained professionals in accordance with established safety protocols.

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